molecular formula C10H17NO3 B6235194 tert-butyl (2R)-2-acetylazetidine-1-carboxylate CAS No. 2567489-57-8

tert-butyl (2R)-2-acetylazetidine-1-carboxylate

Cat. No. B6235194
CAS RN: 2567489-57-8
M. Wt: 199.2
InChI Key:
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Description

Tert-butyl (2R)-2-acetylazetidine-1-carboxylate (TBAZC) is a synthetic organic compound that has been used in a variety of scientific applications, including as a building block for drug synthesis, as a reagent for organic synthesis, and as a research tool for studying enzyme-catalyzed reactions. TBAZC is an azetidine-1-carboxylate derivative of tert-butyl alcohol (TBA) and is a chiral molecule with an asymmetric carbon atom. TBAZC has been studied extensively in both laboratory and in vivo settings, and its unique properties make it a useful tool for a wide range of research applications.

Scientific Research Applications

TBAZC has been used in a variety of scientific research applications, including as a building block for drug synthesis, as a reagent for organic synthesis, and as a research tool for studying enzyme-catalyzed reactions. For example, TBAZC has been used to synthesize a variety of compounds, including chiral amines, chiral alcohols, and chiral amides. In addition, TBAZC has been used to study the mechanism of action of enzymes, such as chiral transferases and cyclooxygenases.

Mechanism of Action

TBAZC has been studied extensively in both laboratory and in vivo settings, and its unique properties make it a useful tool for a wide range of research applications. The mechanism of action of TBAZC is still not fully understood, but it is believed to involve the formation of a covalent bond between the azetidine-1-carboxylate group and the substrate molecule. This covalent bond is believed to be the key to the molecule's ability to catalyze reactions.
Biochemical and Physiological Effects
TBAZC has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to have anti-inflammatory and anti-tumor effects, as well as the ability to modulate the activity of several enzymes, including cyclooxygenases, chiral transferases, and proteases. In addition, it has been found to have the ability to modulate the activity of certain hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

The use of TBAZC in laboratory experiments has several advantages. First, it is highly soluble in a variety of organic solvents, making it easy to use in a wide range of reactions. Second, it is a chiral molecule, which makes it useful for synthesizing a variety of compounds. Finally, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are several limitations to the use of TBAZC in laboratory experiments. First, it is not water-soluble, which can limit its use in aqueous solutions. Second, it is not very soluble in non-polar solvents, which can limit its use in certain reactions. Finally, it is not very stable in the presence of strong acids or bases, which can limit its use in certain reactions.

Future Directions

There are a number of potential future directions for the use of TBAZC in scientific research. One potential direction is the use of TBAZC as a tool for studying the mechanism of action of enzymes, such as chiral transferases and cyclooxygenases. Another potential direction is the use of TBAZC as a building block for the synthesis of a variety of compounds, such as chiral amines, chiral alcohols, and chiral amides. Finally, there is the potential for the use of TBAZC as a tool for studying the biochemical and physiological effects of various compounds, such as hormones.

Synthesis Methods

TBAZC can be synthesized through a two-step process. The first step involves the conversion of TBA to tert-butyl chloroformate (TBC) in the presence of a base, such as potassium carbonate. The second step involves the reaction of TBC with an acid, such as acetic acid, to form TBAZC. This reaction is typically carried out in anhydrous conditions to minimize the formation of byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2R)-2-acetylazetidine-1-carboxylate involves the reaction of tert-butyl (2R)-2-hydroxyazetidine-1-carboxylate with acetic anhydride in the presence of a catalyst to form the desired product.", "Starting Materials": [ "tert-butyl (2R)-2-hydroxyazetidine-1-carboxylate", "acetic anhydride", "catalyst" ], "Reaction": [ "Add tert-butyl (2R)-2-hydroxyazetidine-1-carboxylate and acetic anhydride to a reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using standard techniques such as column chromatography or recrystallization" ] }

CAS RN

2567489-57-8

Product Name

tert-butyl (2R)-2-acetylazetidine-1-carboxylate

Molecular Formula

C10H17NO3

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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